1-(Difluoromethyl)naphthalene-3-acetonitrile
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Overview
Description
1-(Difluoromethyl)naphthalene-3-acetonitrile is an organic compound with the molecular formula C13H9F2N and a molecular weight of 217.21 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-3-acetonitrile involves several steps, typically starting with the difluoromethylation of naphthalene derivatives. One common method includes the use of difluoromethylation reagents such as ClCF2H, which reacts with naphthalene derivatives under specific conditions to introduce the difluoromethyl group . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or other substituents on the naphthalene ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-3-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-3-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-3-acetonitrile can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene-3-acetonitrile: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
1-(Fluoromethyl)naphthalene-3-acetonitrile: The presence of a single fluorine atom in the fluoromethyl group can result in distinct reactivity and applications.
Naphthalene-3-acetonitrile: The absence of fluorine atoms in this compound makes it less reactive in certain contexts compared to its fluorinated counterparts.
The unique presence of the difluoromethyl group in this compound imparts specific properties that differentiate it from these similar compounds, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H9F2N |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)12-8-9(5-6-16)7-10-3-1-2-4-11(10)12/h1-4,7-8,13H,5H2 |
InChI Key |
AURUUGUZFNBXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)CC#N |
Origin of Product |
United States |
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